1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS. It is characterized by the presence of amino, mercapto, and bromopropanone functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction of 2-amino-3-mercaptophenol with 3-bromopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with target proteins, leading to modulation of their activity. The bromopropanone moiety can undergo nucleophilic substitution reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one: This compound also has a similar structure but with the bromine atom attached to a different carbon atom.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |
InChI Key |
YDFVUDRGBVGYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)N)C(=O)CCBr |
Origin of Product |
United States |
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